molecular formula C16H9ClFN3O3S B2540682 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide CAS No. 330189-14-5

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide

Cat. No.: B2540682
CAS No.: 330189-14-5
M. Wt: 377.77
InChI Key: KGXRIHQRJRUBKA-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a nitrobenzamide group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-fluoroacetophenone with thiourea and bromine in dry ethanol to form the thiazole ring . The resulting intermediate is then subjected to further reactions to introduce the nitrobenzamide group.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of triethylamine as an acid-binding agent and chloroacetyl chloride as a chlorinating agent are common in these processes .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Boronic acids and palladium catalysts under mild conditions.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide exhibits unique properties due to the presence of both the nitrobenzamide and fluorophenyl groups. These functional groups contribute to its enhanced biological activity and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFN3O3S/c17-13-6-5-11(21(23)24)7-12(13)15(22)20-16-19-14(8-25-16)9-1-3-10(18)4-2-9/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXRIHQRJRUBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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